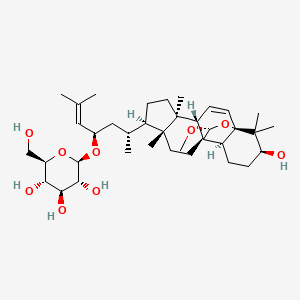
Taikuguasin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Taikuguasin D can be obtained through extraction and purification from Momordica charantia . The extraction methods typically include solvent extraction, column chromatography, and semi-preparative high-performance liquid chromatography .
Industrial Production Methods: : Industrial production of this compound involves large-scale extraction and purification processes. These methods ensure the compound is obtained in sufficient quantities for research and development purposes .
Análisis De Reacciones Químicas
Types of Reactions: : Taikuguasin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, Taikuguasin D is used as a reference compound for studying the properties and reactions of triterpenoids .
Biology: : In biological research, this compound is studied for its potential effects on cellular processes and its role in modulating biological pathways .
Medicine: : this compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as diabetes and cancer . It exhibits anti-inflammatory, antioxidant, and anti-tumor activities, making it a candidate for drug development .
Industry: : In the industrial sector, this compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
Mecanismo De Acción
Mechanism of Action: : Taikuguasin D exerts its effects by targeting specific proteins and pathways within cells . It has been shown to inhibit the growth of leukemia cells by inducing programmed cell death (apoptosis) . The compound interacts with molecular targets involved in cell proliferation and survival, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to Taikuguasin D include other triterpenoids such as cucurbitadienol and momordicoside I aglycone .
Uniqueness: : this compound is unique due to its specific structure and the range of biological activities it exhibits . Its ability to target multiple pathways and its potential therapeutic applications make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C37H60O9 |
|---|---|
Peso molecular |
648.9 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(4R,6R)-6-[(1R,4S,5S,8R,9R,12S,13S,16S,19R)-16-hydroxy-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-8-yl]-2-methylhept-2-en-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C37H60O9/c1-20(2)17-22(44-31-30(42)29(41)28(40)24(19-38)45-31)18-21(3)23-11-13-35(7)25-12-14-37-26(9-10-27(39)33(37,4)5)36(25,32(43-8)46-37)16-15-34(23,35)6/h12,14,17,21-32,38-42H,9-11,13,15-16,18-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27+,28-,29+,30-,31-,32-,34-,35+,36+,37-/m1/s1 |
Clave InChI |
RVCCHJUOIUYRLI-OFUYWKQXSA-N |
SMILES isomérico |
C[C@H](C[C@H](C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3C=C[C@]6([C@H]4CC[C@@H](C6(C)C)O)O[C@H]5OC)C)C |
SMILES canónico |
CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC45C3C=CC6(C4CCC(C6(C)C)O)OC5OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















